molecular formula C18H16N2O2 B2995551 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one CAS No. 344275-72-5

3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one

Cat. No. B2995551
CAS RN: 344275-72-5
M. Wt: 292.338
InChI Key: HSWYKBXCUZHENK-ZHACJKMWSA-N
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Description

3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one, or 3-DMBP, is a synthetic compound that has been used in various scientific research experiments, including studies of its biochemical and physiological effects. This compound has a wide range of potential applications in the lab, and researchers are continuing to explore its potential.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of derivatives of the mentioned compound is in the field of corrosion inhibition. For instance, benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These studies reveal that such compounds offer high inhibition efficiency and stability, surpassing previously reported inhibitors from the same family. Their ability to adsorb onto surfaces by both physical and chemical means highlights their potential in protecting metal surfaces against corrosion, an essential aspect of material preservation in industrial applications (Hu et al., 2016).

Organic Synthesis

In the realm of organic synthesis, this compound serves as a foundational material for generating structurally diverse libraries of compounds. Through alkylation and ring closure reactions, a wide range of compounds with potential applications in drug development and material science has been created. This versatility underscores the compound's role in expanding the toolkit available for synthetic chemists, enabling the creation of novel molecules with tailored properties for specific applications (Roman, 2013).

Materials Science

Derivatives of 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one have been synthesized and investigated for their nonlinear optical properties, a key area in materials science. These compounds exhibit significant nonlinear absorption behaviors, including a transition from saturable absorption to reverse saturable absorption with increased excitation intensity. Such properties are crucial for the development of optical limiting devices, which have applications in laser protection and optical data processing, showcasing the compound's contribution to advancing materials for optical applications (Rahulan et al., 2014).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(2)11-10-17(21)14-8-9-16-15(12-14)18(22-19-16)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWYKBXCUZHENK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324735
Record name (E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one

CAS RN

344275-72-5
Record name (E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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